3-Fluoro-4'-isopropyl-4-nitro-1,1'-biphenyl
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Overview
Description
3-Fluoro-4’-isopropyl-4-nitro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a fluorine atom, an isopropyl group, and a nitro group attached to the biphenyl structure. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4’-isopropyl-4-nitro-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically involves the coupling of a halogenated biphenyl derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. For example, the reaction between 2-iodo-4-nitrofluorobenzene and a suitable boronic acid in the presence of a palladium catalyst and triphenylphosphine (PPh3) in refluxing dioxane can yield the desired product .
Industrial Production Methods
Industrial production of 3-Fluoro-4’-isopropyl-4-nitro-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the choice of solvents, catalysts, and purification methods can be tailored to meet industrial standards and regulatory requirements.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4’-isopropyl-4-nitro-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The presence of the fluorine atom and nitro group makes the compound susceptible to nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The isopropyl group can be oxidized to a carboxylic acid or ketone using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Products with different nucleophiles replacing the fluorine atom.
Reduction: 3-Fluoro-4’-isopropyl-4-amino-1,1’-biphenyl.
Oxidation: 3-Fluoro-4’-carboxy-4-nitro-1,1’-biphenyl or 3-Fluoro-4’-isopropyl-4-nitro-1,1’-biphenyl ketone.
Scientific Research Applications
3-Fluoro-4’-isopropyl-4-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studies involving cross-coupling reactions and aromatic substitution mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals, due to its stability and electronic properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4’-isopropyl-4-nitro-1,1’-biphenyl depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate electron transfer processes, while the fluorine atom can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-4’-nitro-1,1’-biphenyl: Lacks the isopropyl group, making it less hydrophobic.
3-Fluoro-4’-methyl-4-nitro-1,1’-biphenyl: Contains a methyl group instead of an isopropyl group, affecting its steric and electronic properties.
2-Fluoro-4’-isopropyl-4-nitro-1,1’-biphenyl: The fluorine atom is positioned differently, altering its reactivity and interaction with other molecules.
Uniqueness
3-Fluoro-4’-isopropyl-4-nitro-1,1’-biphenyl is unique due to the specific combination of substituents, which imparts distinct chemical reactivity and physical properties. The presence of the isopropyl group enhances its hydrophobicity, while the fluorine and nitro groups influence its electronic characteristics, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-fluoro-1-nitro-4-(4-propan-2-ylphenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-10(2)11-3-5-12(6-4-11)13-7-8-15(17(18)19)14(16)9-13/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXCTRAANJOTSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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